molecular formula C18H19N5O2 B2973612 N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797572-23-6

N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Cat. No.: B2973612
CAS No.: 1797572-23-6
M. Wt: 337.383
InChI Key: HFZGSZTYBRFJFW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a sophisticated fused heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its core structure is based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged framework in drug discovery known for its significant biological activities and its role as a bioisostere of purine nucleotides . This scaffold is a key structural component in a range of bioactive molecules and is extensively investigated for its potential as a protein kinase inhibitor (PKI) . Kinase inhibition is a cornerstone of targeted cancer therapy, and compounds featuring this core have shown promise in disrupting essential signaling pathways in cancer cells . The specific incorporation of the dihydropyrido moiety fused into the pyrimidine ring results in a polycyclic system that may influence the compound's planarity, solubility, and interaction with biological targets like enzymes and receptors. Recent patent literature highlights that closely related chemical structures, such as pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines, have been identified as potent inhibitors of the P2X3 receptor, a key target in the treatment of neurogenic disorders including chronic cough, neuropathic pain, and certain urinary tract disorders . This suggests potential research applications for this compound in neuroscience and pharmacology. The "N-(2-methoxyphenyl)carboxamide" substituent is a critical pharmacophore that can be engineered to form key hydrogen bond interactions within the active site of target proteins, thereby modulating the compound's selectivity and potency . This product is provided for research purposes only and is intended to support scientists in the areas of drug discovery, chemical biology, and lead optimization. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-9-17-19-10-13-11-22(8-7-15(13)23(17)21-12)18(24)20-14-5-3-4-6-16(14)25-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZGSZTYBRFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a pyrazolo-pyrido-pyrimidine core. The molecular formula is C15H15N5OC_{15}H_{15}N_{5}O with a molecular weight of approximately 269.31 g/mol. Its structural attributes contribute to its pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values of 0.09 µM and 0.45 µM respectively . This suggests that this compound may exhibit similar activities due to structural similarities.

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various enzymes involved in cancer progression and cell proliferation. The compound's potential as an inhibitor of kinases such as CDK2 positions it as a candidate for further development in cancer therapeutics .

In Vitro Studies

In vitro assays conducted on related pyrazolo-pyrimidine derivatives have shown promising results in inhibiting the growth of diverse cancer cell lines. For example, compounds evaluated by the National Cancer Institute (NCI) exhibited growth inhibition percentages ranging from 40% to over 70% across multiple cell lines representing different cancers .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding modes of these compounds with their biological targets. The binding affinity and interaction patterns observed in these studies suggest that modifications to the core structure can enhance potency and selectivity against specific kinases or receptors .

Data Table: Biological Activity Overview

Activity Type Target IC50/Effect Reference
AnticancerCDK20.09 µM
AnticancerTRKA0.45 µM
Enzymatic InhibitionVarious kinasesVariable
AntimicrobialVarious pathogensSignificant inhibition

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives, differing primarily in substituents and core modifications (Table 1).

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2-Methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide Pyrazolo-pyrido-pyrimidine 2-Methyl, 2-methoxyphenyl carboxamide Not reported -
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-... (10b) Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenylamino, pyrimidin-2-yl CDK9 inhibition; pancreatic cancer cell suppression
2-Methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide Pyrazolo-pyrido-pyrimidine 2-Methyl, thiophen-2-yl carboxamide Not reported (structural analog)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Pyrazolo[1,5-a]pyrimidine 7-Amino, 4,6-dimethylpyrimidin-2-yl carboxamide Potential non-benzodiazepine activity
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide (5a, 5c) Pyrazolo[1,5-a]pyrimidine N-Boc-N-benzyl-2-aminoethyl, 7-oxo Cathepsin K/B inhibition

Key Observations :

  • Substituent Impact : The 2-methoxyphenyl group in the target compound may enhance solubility compared to thiophenyl analogs (e.g., ), while sulfamoyl or pyrimidinyl groups (e.g., ) could improve kinase binding.
Physicochemical Properties
  • Stability : Tetrahydroimidazo-pyridine derivatives (e.g., ) with nitro groups exhibit higher melting points (215–245°C), suggesting the target compound’s dihydro core may improve thermal stability over fully unsaturated analogs.
  • Solubility : The 2-methoxyphenyl group likely enhances aqueous solubility compared to hydrophobic cyclopentyl or benzyl substituents (e.g., ).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?

  • Methodology : Multi-step synthesis protocols often employ one-pot reactions to minimize intermediate isolation. For example, cyclization of precursors using catalysts (e.g., Pd-based) and controlled temperatures (e.g., 80–100°C) can improve yields. Solvent selection (DMF, ethanol) and stoichiometric ratios of reactants (e.g., 1:1.2 for amine coupling) are critical . Yield optimization may require iterative adjustments to reaction time and purification techniques (e.g., column chromatography vs. recrystallization).

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon shifts (e.g., carbonyl carbons at ~163 ppm) .
  • HRMS : Validate molecular weight (e.g., observed [M+H]+ within 0.001 Da of calculated) .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH at ~3260 cm⁻¹) .
  • XRD (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

Q. How do substituents on the pyrazolo-pyridine core influence solubility and stability?

  • Methodology :

  • LogP calculations : Predict lipophilicity using software (e.g., ChemAxon).
  • Solubility assays : Test in DMSO/PBS mixtures (e.g., 10 mM stock in DMSO).
  • Stability studies : Monitor degradation via HPLC under varying pH/temperature .

Advanced Research Questions

Q. What strategies resolve contradictory data in NMR assignments for diastereomers or tautomeric forms?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOE correlations between methoxyphenyl and methyl groups).
  • Variable-temperature NMR : Detect dynamic equilibria (e.g., tautomerism in pyrimidine rings) .
  • Isotopic labeling : Use 15N/13C-enriched precursors to trace ambiguous signals .

Q. How can molecular docking predict the compound’s interaction with biological targets like CDK9 or kinases?

  • Methodology :

  • Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges.
  • Protein-ligand docking : Use AutoDock Vina to simulate binding poses in CDK9’s ATP-binding pocket (PDB: 4BCF). Validate with MM-GBSA scoring .
  • MD simulations : Assess stability of docked complexes over 100 ns trajectories .

Q. What experimental designs validate the compound’s anticancer activity while minimizing off-target effects?

  • Methodology :

  • In vitro assays :
  • MTT/Proliferation : Test IC50 in pancreatic (MIA PaCa-2) or breast cancer cell lines.
  • Apoptosis/Cell cycle : Use flow cytometry with Annexin V/PI or BrdU staining .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

Q. How can researchers address discrepancies between in silico ADME predictions and experimental pharmacokinetic data?

  • Methodology :

  • In vitro ADME : Measure permeability (Caco-2 assay), metabolic stability (microsomal t1/2), and CYP inhibition .
  • In vivo PK : Administer IV/oral doses in rodents; compare AUC and bioavailability to SwissADME predictions .
  • Adjust QSPR models : Incorporate structural descriptors (e.g., topological polar surface area) to improve accuracy .

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